molecular formula C14H13NO5 B2694937 methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate CAS No. 2109968-97-8

methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate

Cat. No. B2694937
CAS RN: 2109968-97-8
M. Wt: 275.26
InChI Key: UNRGKVVARYHZFF-UHFFFAOYSA-N
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Description

“Methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate” is a chemical compound with the molecular formula C14H13NO5 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Scientific Research Applications

Structure and Supramolecular Interactions

Research on related NH-indazoles has provided insights into the effects of fluorination on supramolecular structures, utilizing X-ray crystallography and magnetic resonance spectroscopy. These studies reveal the tautomeric nature of indazoles and their unique crystalline formations, contributing to the fundamental understanding of molecular interactions and structural behavior (Teichert et al., 2007).

Catalytic Reactions and Ligand Design

Research into optically active pyrazole derivatives for use in asymmetric allylic alkylation demonstrates the role of specific ligands in enhancing reaction outcomes. These findings are essential for developing more efficient and selective catalytic processes in organic synthesis (Bovens et al., 1993).

Photochemistry and Vibrational Spectroscopy

The photochemical behavior and vibrational spectra of matrix-isolated compounds provide valuable information on low-energy conformers and photoisomerization processes. Such research is crucial for understanding the photostability and photoactivation of chemical compounds, with implications for materials science and molecular engineering (Lopes et al., 2011).

Oxidative and Catalytic Properties of Complexes

Studies on oxidorhenium(V) complexes with phenolate- and carboxylate-based ligands have expanded our knowledge on structure and catalytic activity, particularly in epoxidation reactions. This research informs the development of catalysts with potential applications in industrial and environmental processes (Machura et al., 2012).

Synthetic Applications and Methodologies

Innovative synthetic methodologies using oxazoles as activated forms of carboxylic acids highlight the versatility of these compounds in synthesizing complex macrolides, including natural products and medicinal compounds. Such research contributes to the advancement of synthetic organic chemistry and drug development (Wasserman et al., 1981).

Future Directions

Oxazole derivatives, including “methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate”, may have potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on elucidating the specific biological targets and mechanisms of action of these compounds, as well as optimizing their synthesis methods.

properties

IUPAC Name

methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-17-10-5-7-4-9-12(14(16)19-3)15-20-13(9)8(7)6-11(10)18-2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRGKVVARYHZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2ON=C3C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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